molecular formula C6H13NO3 B2760041 2-[2-(Dimethylamino)ethoxy]acetic acid CAS No. 98278-28-5

2-[2-(Dimethylamino)ethoxy]acetic acid

Cat. No.: B2760041
CAS No.: 98278-28-5
M. Wt: 147.174
InChI Key: GOOISZUMBYZVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Dimethylamino)ethoxy]acetic acid is a chemical compound with the CAS Registry Number 98278-28-5 and a molecular formula of C6H13NO3 . It is characterized by its molecular weight of 147.17 g/mol and can be represented by the SMILES notation "CN(C)CCOCC(=O)O" . Researchers value this compound as a versatile synthetic intermediate and building block in organic and medicinal chemistry. Its structure, featuring a carboxylic acid group linked via an ether chain to a tertiary dimethylamine, allows it to be used in the synthesis of more complex molecules, such as peptoids (N-substituted glycines) . These peptoids are of significant academic and industrial interest due to their protease resistance, making them valuable in drug discovery and materials science . The compound serves as a key precursor for creating diverse chemical libraries. As a derivative of glycine, it provides a modular scaffold for designing compounds with tailored properties. This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets should be consulted before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(2)3-4-10-5-6(8)9/h3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOISZUMBYZVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98278-28-5
Record name 2-[2-(dimethylamino)ethoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Reaction Pathways

Elucidation of Classical and Modern Synthetic Routes for 2-[2-(Dimethylamino)ethoxy]acetic Acid

The construction of this compound is not a trivial one-step process but rather a sequence of reactions that introduce the key functional groups in a controlled manner. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.

The formation of the ether bond is a critical step in the synthesis of the parent structure of 2-[2-(aminoethoxy)ethoxy]acetic acid derivatives. A common strategy involves the Williamson ether synthesis, a classic example of a nucleophilic substitution reaction. pressbooks.pubyoutube.com This approach typically uses an alkoxide as the nucleophile to displace a leaving group, such as a halide, from an alkyl chain.

In one documented pathway, the synthesis starts from 2-(2-aminoethoxy)ethanol (B1664899), which is first dibenzylated to protect the amino group. The hydroxyl group is then deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide. This nucleophile subsequently reacts with an acetate (B1210297) derivative, such as methyl bromoacetate, to form the ether linkage and introduce the acetic acid precursor moiety. google.com

Another route begins with 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com In this case, the terminal chloride is the leaving group. However, the initial steps often focus on modifying the other end of the molecule. For instance, the chloride can be converted to an iodide by refluxing with sodium iodide, a reaction known as the Finkelstein reaction, to create a better leaving group for a subsequent substitution step. google.com

The efficiency of these nucleophilic substitution reactions is influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the base used for deprotonation.

Starting MaterialReagentsKey TransformationReference
2-(2-aminoethoxy)ethanol1. Benzyl (B1604629) bromide (protection) 2. NaH, Methyl bromoacetateAlkylation of hydroxyl group to form ether linkage. google.com
2-[2-(2-chloroethoxy)ethoxy]-ethanolNaI in 2-butanoneHalogen exchange (Finkelstein reaction) to improve leaving group. google.com
Chloroacetic acidSodium ethoxideClassic Williamson ether synthesis to produce ethoxyacetic acid. orgsyn.org

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing a more controlled alternative to the direct alkylation of amines, which can suffer from overalkylation. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. harvard.edu

In the context of synthesizing this compound or its precursors, this strategy is employed to introduce the dimethylamino group. For instance, a precursor containing a primary amino group can undergo reductive amination with formaldehyde (B43269). nih.gov This reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to a methyl group on the nitrogen. A second reductive amination with another molecule of formaldehyde yields the final dimethylamino group. nih.gov

A variety of reducing agents can be used for this transformation, with their choice depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu Sodium cyanoborohydride is particularly effective because it is stable under weakly acidic conditions and selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comharvard.edu

The synthesis of this compound and its protected analogues is inherently a multi-step process that combines several key transformations. odinity.com These protocols often involve the strategic use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. google.com

A representative multi-step synthesis might start with a commercially available precursor like 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com A common pathway involves the following sequence:

Azide (B81097) Formation : The terminal chloride is converted into an azide by reaction with sodium azide. This is a nucleophilic substitution reaction. google.com

Amine Formation : The azide is then reduced to a primary amine. This can be achieved through a Staudinger reaction (using triphenylphosphine (B44618) followed by water) or by catalytic hydrogenation. google.comchemicalbook.com

Amine Protection : The newly formed primary amine is often protected to prevent side reactions in subsequent steps. Common protecting groups include Fluorenylmethoxycarbonyl (Fmoc), tert-Butyloxycarbonyl (Boc), and Benzyloxycarbonyl (Z), which are introduced using reagents like Fmoc-Cl, Boc-anhydride, or Z-Cl, respectively. google.comgoogle.com

Oxidation : The primary alcohol on the other end of the molecule is oxidized to a carboxylic acid. A variety of oxidizing agents can be used, such as Jones reagent or, under milder conditions, TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) in the presence of a co-oxidant like trichloroisocyanuric acid (TCCA). google.compatsnap.com

Deprotection and Alkylation : Finally, the protecting group on the amine is removed, and the primary amine is converted to a dimethylamino group via reductive amination with formaldehyde, as described previously.

An alternative approach involves first protecting the amine of a starting material like 2-(2-aminoethoxy)ethanol with benzyl groups. The hydroxyl group is then alkylated with an acetate derivative to form the ether linkage. Hydrolysis of the resulting ester yields the carboxylic acid. Finally, removal of the benzyl groups via catalytic hydrogenation provides the free amino acid, which can then be dimethylated. google.com

StepTransformationTypical ReagentsReference
1Halide to Azide SubstitutionSodium azide (NaN₃) in DMF google.com
2Azide Reduction (Staudinger)Triphenylphosphine (PPh₃), then H₂O google.com
3Amine Protection (Fmoc)Fmoc-Cl or Fmoc-OSu, base (e.g., Na₂CO₃) google.comgoogle.com
4Alcohol OxidationTEMPO, TCCA patsnap.com
5Deprotection & Dimethylation1. Base (e.g., Piperidine) for Fmoc removal 2. Formaldehyde, NaBH₃CN nih.gov

Green Chemistry Principles in the Synthesis of this compound

Sustainable Catalytic Systems for Production

Chemical Reactivity and Derivatization Studies of 2 2 Dimethylamino Ethoxy Acetic Acid

Functional Group Interconversions and Modulations

The inherent functionalities of 2-[2-(Dimethylamino)ethoxy]acetic acid are amenable to a variety of chemical modifications, including oxidation, reduction, and substitution reactions. These transformations allow for the fine-tuning of the molecule's properties and the introduction of new reactive handles for further derivatization.

Oxidation Chemistry of the Oxoethoxy Moiety

The oxoethoxy moiety of this compound and its derivatives are generally resistant to oxidation under standard conditions. Carboxylic acids, apart from specific structures like formic acid, require harsh conditions for oxidation, which often leads to the decomposition of the molecule, typically yielding carbon dioxide. quora.com

However, the tertiary amine group can be selectively oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. britannica.com The resulting N-oxide exhibits altered polarity and basicity compared to the parent amine, which can be useful in modulating the physicochemical properties of its derivatives.

Reduction Chemistry of Carboxylic Acid Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). britannica.comchemistrysteps.com Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com The reduction process converts the carboxyl group to a hydroxymethyl group (-CH₂OH), providing a different point of attachment for further chemical modifications.

A key consideration in the reduction of this molecule is the presence of the tertiary amine, which can react with some reducing agents. However, protocols have been developed for the selective reduction of carboxylic acids in the presence of other functional groups, including amines. acs.org For instance, the use of ammonia-borane in the presence of catalytic titanium tetrachloride has been shown to effectively reduce carboxylic acids, including N-protected amino acids, to their corresponding alcohols. acs.org

Starting MaterialReducing AgentProduct
This compoundLiAlH₄ or BH₃2-[2-(Dimethylamino)ethoxy]ethanol

This table represents a general transformation and is not based on a specific cited experiment for this exact compound.

Substitution Reactions Involving the Dimethylamino Group

The dimethylamino group, being a tertiary amine, is a key site for substitution reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily reacting with electrophiles. britannica.com

One of the most common substitution reactions is quaternization, where the tertiary amine reacts with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. chemistrystudent.comchemguide.co.uk This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic properties.

Another potential reaction is the Hofmann elimination. This reaction sequence involves the exhaustive methylation of the amine followed by treatment with a strong base, leading to the elimination of the nitrogen-containing group and the formation of an alkene. libretexts.org However, the feasibility of this reaction for this compound would depend on the specific reaction conditions and the stability of the potential alkene products.

ReactionReagentProduct Type
QuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
Hofmann EliminationExhaustive Methylation followed by Strong BaseAlkene

This table outlines potential substitution reactions for the dimethylamino group.

Exploration of Novel Derivative Architectures

The bifunctional nature of this compound, possessing both a carboxylic acid and a tertiary amine, makes it an attractive building block for the synthesis of more complex molecular structures, including peptide conjugates and heterocyclic compounds.

Amide Bond Formation and Peptide Conjugation Strategies

The carboxylic acid moiety of this compound can readily participate in amide bond formation with primary or secondary amines. nih.govyoutube.com This reaction is fundamental to the synthesis of a wide array of derivatives and is particularly important in the field of bioconjugation. Due to its structural similarity to polyethylene (B3416737) glycol (PEG) linkers, this compound can be used to connect peptides to other molecules, thereby modifying their properties. axispharm.comlifetein.com

The formation of an amide bond typically requires the activation of the carboxylic acid. This is commonly achieved using coupling reagents such as carbodiimides (e.g., EDC) in the presence of additives like HOBt, or uronium/aminium salts (e.g., HATU, HBTU). nih.gov These reagents facilitate the reaction between the carboxylic acid and the amine, leading to the formation of a stable amide linkage.

The use of PEG-like linkers in peptide-drug conjugates can enhance the solubility, stability, and pharmacokinetic profile of the peptide. biochempeg.com The ethoxyacetic acid motif provides a flexible and hydrophilic spacer, which can be beneficial in biological applications. acs.org

Coupling ReagentDescription
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide (B86325) used to activate carboxylic acids.
HOBt (1-Hydroxybenzotriazole)An additive used with carbodiimides to suppress side reactions and reduce racemization.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly efficient uronium-based coupling reagent.

This table lists common coupling reagents used for amide bond formation.

Heterocyclic Compound Formation Utilizing the Core Structure

The functional groups present in this compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. While direct cyclization of the parent molecule is not commonly reported, its derivatives can be employed in cyclocondensation reactions to form rings.

For instance, derivatives of amino acids can be used to synthesize a variety of heterocycles, including pyrazoles, pyridazines, and thiazepines. nih.gov By first converting the carboxylic acid of this compound to a more reactive intermediate, such as an acid chloride or an ester, it can then be reacted with appropriate binucleophiles to construct heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives could potentially lead to the formation of pyridazinone structures, while reaction with thiourea (B124793) or related compounds could yield thiazolidinone derivatives. The synthesis of such heterocyclic systems often involves a sequence of condensation and cyclization steps. clockss.orgamazonaws.com

HeterocyclePotential Precursor from Core StructureGeneral Reaction Type
PyridazinoneAcid derivative + HydrazineCondensation/Cyclization
ThiazolidinoneActivated derivative + Thiourea/MercaptoamineCondensation/Cyclization

This table illustrates the potential for forming heterocyclic compounds from derivatives of the core structure.

Polymerizable Derivatives and Monomer Synthesis

Extensive research of publicly available scientific literature, including peer-reviewed journals and patent databases, did not yield any specific studies or documented methods for the synthesis of polymerizable derivatives or monomers directly from this compound. The existing body of chemical literature primarily focuses on other aspects of this compound's reactivity and does not provide information on its conversion into monomers for polymerization processes.

While the synthesis and polymerization of structurally related compounds, such as derivatives of acrylic acid and methacrylic acid containing dimethylamino functional groups, are well-documented, no such research has been published for this compound itself. Therefore, detailed research findings, synthetic pathways, and data tables concerning the polymerizable derivatives of this specific compound are not available.

Spectroscopic and Advanced Structural Elucidation of 2 2 Dimethylamino Ethoxy Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 2-[2-(Dimethylamino)ethoxy]acetic acid is expected to show distinct signals for each set of chemically non-equivalent protons. The integration of these signals corresponds to the number of protons in each set. The chemical shift (δ), reported in parts per million (ppm), is indicative of the local electronic environment. Protons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and resonate at higher chemical shifts (further downfield).

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift of carbonyl carbons in carboxylic acids is particularly distinct, appearing significantly downfield (160-180 ppm). Carbons bonded to oxygen or nitrogen also exhibit characteristic deshielding, appearing in the 50-90 ppm and 20-65 ppm ranges, respectively. jove.com

Expected ¹H NMR Chemical Shift Assignments for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity Structural Correlation
-N(CH₃)₂ ~2.2 - 2.4 Singlet Protons on the two methyl groups attached to the nitrogen atom.
-N-CH₂- ~2.6 - 2.8 Triplet Methylene (B1212753) protons adjacent to the tertiary amine.
-O-CH₂-CH₂-N- ~3.6 - 3.8 Triplet Methylene protons adjacent to the ether oxygen and coupled to the -N-CH₂- group.
-O-CH₂-COOH ~4.1 - 4.3 Singlet Methylene protons situated between the ether oxygen and the carboxylic acid group.

Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon Expected Chemical Shift (δ, ppm) Structural Correlation
-N(CH₃)₂ ~45 - 50 Carbon atoms of the two methyl groups on the nitrogen.
-N-CH₂- ~58 - 62 Methylene carbon adjacent to the tertiary amine.
-O-CH₂-CH₂-N- ~68 - 72 Methylene carbon adjacent to the ether oxygen.
-O-CH₂-COOH ~65 - 70 Methylene carbon between the ether oxygen and the carboxyl group.

For complex molecules or to definitively assign the signals described above, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be expected between the signals of the -N-CH₂- protons and the -O-CH₂- protons of the ethyl group, confirming their connectivity through the carbon-carbon bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning each carbon in the ¹³C spectrum based on the more easily assigned proton spectrum. For instance, the proton signal at ~4.1-4.3 ppm would show a correlation to the carbon signal at ~65-70 ppm, confirming the assignment of the -O-CH₂-COOH group.

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques. IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability.

For this compound, several key functional groups give rise to characteristic bands:

Carboxylic Acid Group (-COOH): This group produces two very prominent bands. A very broad O-H stretching band is expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹, often obscuring C-H stretching signals. The C=O (carbonyl) stretching vibration gives rise to a very strong, sharp band in the IR spectrum, typically around 1700-1730 cm⁻¹.

Ether Linkage (C-O-C): The C-O stretching vibrations of the ether group are expected to produce strong bands in the IR spectrum, typically in the 1070-1150 cm⁻¹ region. These vibrations are also often strong in the Raman spectrum.

Tertiary Amine (C-N): The C-N stretching vibration is often weak to medium in the IR spectrum and appears in the 1020-1250 cm⁻¹ range.

Methylene Groups (-CH₂-): C-H stretching vibrations for the methylene groups will appear in the 2850-2960 cm⁻¹ region. C-H bending (scissoring) vibrations are typically found near 1465 cm⁻¹.

Expected Vibrational Band Assignments for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Broad Weak
Carboxylic Acid C=O stretch 1700 - 1730 Very Strong Medium
Methylene C-H stretch 2850 - 2960 Medium-Strong Medium-Strong
Methylene C-H bend ~1465 Medium Medium
Ether C-O stretch 1070 - 1150 Strong Medium-Strong

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molar mass: 147.17 g/mol ), the mass spectrum would confirm the molecular weight via the molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern provides corroborating evidence for the proposed structure, as the molecule breaks apart at its weakest points or through characteristic pathways dictated by its functional groups. miamioh.edu

Key fragmentation pathways include:

Alpha-Cleavage at the Amine: This is a dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is highly favorable, as it leads to the formation of a stable, resonance-stabilized iminium cation. The most likely alpha-cleavage would involve the loss of the ethoxyacetic acid radical, resulting in a fragment with m/z = 58, corresponding to [CH₂=N(CH₃)₂]⁺. This is often the base peak in the spectrum of N,N-dimethylethylamines. whitman.edu

Cleavage at the Ether Linkage: Ethers can cleave at the C-O bond or the C-C bond alpha to the oxygen. Cleavage of the bond between the ether oxygen and the ethyl group could lead to a fragment at m/z = 88.

Fragmentation of the Carboxylic Acid: Carboxylic acids can undergo alpha-cleavage with the loss of the alkyl group, leading to a peak for the [COOH]⁺ fragment at m/z = 45. jove.com Loss of the entire carboxyl group as a radical ([M - COOH]⁺) can also occur, resulting in a fragment at m/z = 102.

Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
147 [C₆H₁₃NO₃]⁺ Molecular Ion (M⁺)
102 [C₅H₁₂NO]⁺ Loss of -COOH radical
88 [C₄H₈O₃]⁺• Cleavage at the ether linkage
58 [C₃H₈N]⁺ Alpha-cleavage at the amine

The combination of these spectroscopic techniques provides a comprehensive and definitive structural elucidation of this compound, with each method offering complementary information to confirm connectivity, identify functional groups, and verify molecular weight.

Table of Compounds

Compound Name

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and crystallographic symmetry, which are crucial for understanding the structure-property relationships of a material.

A diligent search of scientific databases yielded no specific studies detailing the single-crystal or powder X-ray diffraction analysis of this compound. While the principles of XRD are well-established and widely applied across chemical sciences for the characterization of novel compounds, such an analysis for this particular molecule has not been reported in the accessible literature. The determination of its crystal system, space group, and unit cell dimensions remains an area for future research.

Thermal Analysis Techniques for Material Science Research

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental in materials science for investigating the thermal stability, decomposition pathways, and phase transitions of a compound. wikipedia.org TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and compositional analysis. wikipedia.org DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of melting points, glass transitions, and heats of reaction. nih.gov

Despite the utility of these techniques, specific TGA and DSC data for this compound are not available in the public domain. Consequently, a detailed discussion of its thermal decomposition profile, including onset and peak decomposition temperatures, as well as its melting point and associated enthalpy of fusion, cannot be provided at this time. Such empirical data is essential for understanding the material's behavior under thermal stress and for its potential applications in various fields.

While general principles of these analytical techniques are well-documented, the absence of specific experimental data for this compound highlights a gap in the scientific literature. Further experimental investigation is required to elucidate the solid-state structure and thermal properties of this compound.

Computational and Theoretical Investigations of 2 2 Dimethylamino Ethoxy Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has become a staple in chemical research due to its favorable balance of accuracy and computational cost. nih.gov For a molecule such as 2-[2-(Dimethylamino)ethoxy]acetic acid, DFT can elucidate a wide range of properties, from its most stable three-dimensional shape to its electronic and spectroscopic characteristics.

Before any properties can be accurately predicted, the most stable molecular structure, or the geometry at the global minimum on the potential energy surface, must be determined. This process is known as geometry optimization. For a flexible molecule like this compound, which possesses several rotatable single bonds, this involves exploring the conformational landscape to identify the most energetically favorable arrangements.

Research on similar molecules, such as acetic acid, shows the importance of identifying different conformers (e.g., syn and anti conformations of the carboxylic acid group) and their relative stabilities. chemrxiv.orgresearchgate.net For this compound, key conformational variables would include the torsion angles around the C-C, C-O, and C-N bonds. A significant feature to investigate would be the potential for intramolecular hydrogen bonding between the acidic proton of the carboxyl group and either the lone pair of the dimethylamino nitrogen or one of the ether oxygen atoms. DFT calculations can quantify the energy of these conformers, revealing the most probable structures. The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point is found. scispace.comresearchgate.net

Table 1: Illustrative Conformational Analysis Data from DFT Calculations
ConformerKey Dihedral Angle(s)Relative Energy (kJ/mol)Key Feature
Global Minimum (A)O=C-O-H: ~0° (syn) N-C-C-O: ~180° (anti)0.00Extended, linear-like structure
Conformer BO=C-O-H: ~0° (syn) N-C-C-O: ~60° (gauche)+5.2Folded structure, potential N···H interaction
Conformer CO=C-O-H: ~180° (anti) N-C-C-O: ~180° (anti)+18.5Higher energy due to anti-carboxyl group

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org DFT calculations provide detailed information about these orbitals.

For this compound, the HOMO is expected to be localized on the electron-rich dimethylamino group, which acts as the primary electron donor (nucleophilic center). Conversely, the LUMO is anticipated to be centered around the carboxylic acid moiety, specifically the π* antibonding orbital of the carbonyl group, which serves as the electron acceptor (electrophilic center). researchgate.net

The energies of the HOMO (EHOMO) and LUMO (ELUMO) are crucial for calculating global reactivity descriptors. researchgate.net For instance, the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.commtu.edu Other properties like ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived from these orbital energies, providing a quantitative measure of the molecule's electronic behavior. nih.gov

Table 2: Hypothetical Electronic Properties Derived from DFT Calculations
PropertyFormulaCalculated Value (eV)Interpretation
EHOMO--6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO--0.8Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO5.7Indicates chemical reactivity and stability.
Ionization Potential (I)-EHOMO6.5Energy required to remove an electron.
Electron Affinity (A)-ELUMO0.8Energy released upon adding an electron.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.net For this compound, key spectroscopic data include vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra.

By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies. researchgate.net These frequencies correspond to the peaks observed in an IR spectrum. Theoretical spectra can be used to assign the vibrational modes of the experimental spectrum, such as the characteristic C=O stretch of the carboxylic acid, the broad O-H stretch, C-N stretches, and C-O-C ether stretches. nih.gov Calculated frequencies are often systematically higher than experimental ones, requiring the use of empirical scaling factors for better agreement. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts are valuable for confirming the molecular structure and assigning signals in the experimental NMR spectra.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (Illustrative)
Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)Experimental Frequency (cm-1)
O-H stretch (Carboxylic Acid)36503480~3450 (broad)
C=O stretch (Carboxylic Acid)178517201715
C-O-C stretch (Ether)115011051100
C-N stretch (Amine)108010401042

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While DFT is excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment (e.g., a solvent). nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. researchgate.net

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules, such as water. The simulation would reveal how the molecule's conformation changes over time, transitioning between different low-energy states. It would also provide insights into the structure of the solvent around the molecule, showing how water molecules form hydrogen bonds with the carboxylic acid, ether oxygen, and amino nitrogen. frontiersin.org This information is critical for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system.

Mechanistic Modeling of Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. DFT can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, one could model various reactions, such as its synthesis or its participation in further chemical transformations like esterification or amide bond formation. google.comgoogle.com For example, modeling the esterification reaction with ethanol (B145695) would involve locating the transition state for the nucleophilic attack of the ethanol oxygen on the carbonyl carbon of the acid. Such studies provide a step-by-step view of the bond-making and bond-breaking processes that are often impossible to observe directly through experiments.

Applications As a Building Block in Advanced Chemical Synthesis and Material Science Research

Role in Polymer Science and Macromolecular Design

The unique structure of 2-[2-(Dimethylamino)ethoxy]acetic acid and its analogues makes it a valuable component in the design and synthesis of advanced polymers. Its ethoxy chain provides PEG-like characteristics, while the terminal functional groups allow for its incorporation into polymer backbones or as pendant groups.

Polyethylene (B3416737) Glycol (PEG)-like Resins and Conjugates

While direct studies on this compound for this purpose are not extensively documented, its structural analogue, [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), is well-known for its use in synthesizing polystyrene-polyethylene glycol-like (PPL) resins. These AEEA derivatives function as short, defined PEG-like spacers or linkers. The incorporation of these linkers into polystyrene resins results in PPL resins that exhibit excellent swelling characteristics across a wide range of solvents, from hydrophobic (like toluene) to hydrophilic (like water). This property is crucial for applications in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS). The defined length of the AEEA linker overcomes issues of variable chain lengths found in traditional PEG polymers, allowing for more precise control over resin loading and properties. The fundamental principle of using short, discrete oligo-ethoxy units to impart PEG-like hydrophilicity and flexibility can be extended to derivatives like this compound for creating novel functional resins.

Synthesis of Functionalized Monomers for Polymerization

The presence of both a carboxylic acid and a tertiary amine makes this compound a suitable precursor for creating functionalized monomers. The carboxylic acid can be modified to introduce a polymerizable group, such as a methacrylate (B99206) or acrylate, while the dimethylamino group is preserved as a functional moiety. Amine-functional monomers are critical in polymer chemistry for introducing specific properties. For example, monomers like 2-(N,N-Dimethylamino)ethyl methacrylate (DMAEMA) are used to impart hydrophilicity, pH-responsiveness, and antimicrobial properties to polymers.

Research into the copolymerization of functional monomers demonstrates their utility. Studies have investigated the copolymerization of monomers such as 2-acrylamido-2-methyl-1-propanesulfonic acid with 2-(dimethylamino)ethyl methacrylate in miniemulsion systems. Such processes create polymers with tailored charge densities and pH-responsive behaviors. Similarly, monomers derived from this compound could be incorporated into polymer backbones to introduce functional groups that alter the physical and chemical characteristics of the resulting polymer.

Coordination Chemistry and Ligand Design

The molecular structure of this compound contains multiple potential donor atoms—the nitrogen of the tertiary amine, the oxygen of the ether linkage, and the oxygens of the carboxylate group—making it an interesting candidate for use as a chelating ligand in coordination chemistry.

Metal Complexation Studies and Ligand Precursor Roles

As a polyfunctional molecule, this compound can act as a multidentate ligand, binding to a single metal center through multiple atoms to form a stable chelate ring. The study of metal complexes with Schiff bases and other amino acid derivatives provides a framework for understanding this potential. For instance, ligands with ONNO donor sequences have been shown to form stable complexes with a variety of transition metals. The combination of nitrogen and oxygen donor atoms in this compound allows it to form stable complexes with metal ions that are important in biological and industrial systems. Chelation to a metal center can significantly alter the properties of the organic molecule, a principle that is widely used in the design of catalysts and functional materials.

Metallophthalocyanine Synthesis and Properties

A significant application of derivatives of this compound is in the synthesis of advanced functional dyes like metallophthalocyanines (MPcs). Research has detailed the synthesis of novel, symmetrical, tetrasubstituted metallophthalocyanines incorporating cobalt, zinc, and copper, which bear four 2-{2-(dimethylamino)ethylamino} ethoxy units on their periphery.

The synthesis is a multi-step process:

Phthalonitrile (B49051) Precursor Synthesis: The process begins with the synthesis of a substituted phthalonitrile. For example, 4-nitrophthalonitrile (B195368) is reacted with a nucleophile like 2-{2-(dimethylamino)ethylamino}ethanol to produce 4-(2-{2-(dimethylamino)ethylamino} ethoxy)phthalonitrile.

Cyclotetramerization: This functionalized phthalonitrile then undergoes cyclotetramerization in the presence of a metal salt, such as CoCl₂, Zn(OAc)₂, or a copper salt, typically in a high-boiling solvent like n-pentanol or 2-(dimethylamino)ethanol. This reaction forms the highly stable, planar phthalocyanine (B1677752) macrocycle with the metal ion coordinated in its central cavity.

Quaternization: The resulting metallophthalocyanines, containing tertiary amine groups, can be converted into water-soluble derivatives through quaternization by reacting them with an alkylating agent like methyl iodide.

These novel phthalocyanines are characterized using various spectral methods, including FT-IR, ¹H NMR, and UV-Vis spectroscopy, which confirm their proposed structures. The resulting compounds have potential applications as photosensitizers due to their strong absorbance at long wavelengths and versatile chemical properties.

Table 1: Synthesis of Metallophthalocyanines (MPcs) from Amino-Ethoxy Precursors This table is interactive and can be sorted by clicking on the headers.

Metal Center Precursor Compound Resulting MPc Structure Key Feature Reference
Cobalt (Co) 4-(2-{2-(dimethylamino)ethylamino} ethoxy)phthalonitrile Symmetrical, tetra-substituted CoPc Contains peripheral amino-ethoxy units
Zinc (Zn) 4-(2-{2-(dimethylamino)ethylamino} ethoxy)phthalonitrile Symmetrical, tetra-substituted ZnPc Can be quaternized to achieve water solubility
Copper (Cu) 4-(2-{2-(dimethylamino)ethylamino} ethoxy)phthalonitrile Symmetrical, tetra-substituted CuPc High thermal and chemical stability

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. The structure of this compound, which contains both hydrogen bond donors/acceptors and charged groups, makes it a candidate for designing self-assembling systems.

The self-assembly of molecules into well-ordered nanostructures is often driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. Carboxylic acid derivatives are widely studied building blocks in the construction of two-dimensional supramolecular networks. The ability of this compound to exist as a zwitterion, with a negatively charged carboxylate and a positively charged (protonated) amine, allows for the formation of strong, directional electrostatic interactions that can guide assembly.

Furthermore, the pH-responsive nature of the molecule, due to its acidic and basic centers, could be exploited to trigger or control the self-assembly process. A change in pH can alter the protonation state of the functional groups, thereby modifying the intermolecular interactions and potentially leading to the formation or dissolution of a supramolecular structure, such as a hydrogel. In more complex systems, molecules like this can be used in polymer-directed self-assembly, where the formation of insoluble coordination complexes or other non-covalent interactions drives the assembly of nanoparticles with tunable sizes and responsive properties.

Design of Supramolecular Hydrogelators for Chemical Systems

Supramolecular hydrogelators are low-molecular-weight molecules that can self-assemble in water to form three-dimensional networks, entrapping the water molecules to create a gel. acs.orgnih.gov This self-assembly process is driven by a combination of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The design of these gelators often involves incorporating both hydrophobic (water-repelling) and hydrophilic (water-attracting) moieties into a single molecule.

The structure of this compound presents key functional groups that could be integrated into more complex hydrogelator designs.

Hydrogen Bonding Sites: The carboxylic acid group is an excellent hydrogen bond donor and acceptor.

Hydrophilicity and Charge: The dimethylamino group and the ether oxygen atoms increase the molecule's affinity for water. Furthermore, the tertiary amine can be protonated at acidic or neutral pH, introducing a positive charge that can influence self-assembly through electrostatic interactions or repulsion.

Flexibility: The ethoxy linkage provides conformational flexibility, which can be crucial for allowing the molecule to adopt the correct orientation for self-assembly into fibrous networks.

By strategically combining this compound with larger hydrophobic units, researchers can design new amphiphilic molecules with the potential to form supramolecular hydrogels. These materials are of significant interest for applications such as controlled drug release and as matrices for cell culture. nih.govrsc.org

Table 1: Potential Contributions of Functional Groups in this compound to Hydrogel Formation

Functional GroupPotential Role in Supramolecular AssemblyType of Interaction
Carboxylic AcidPrimary hydrogen bonding motif, pH-responsive charge centerHydrogen Bonding, Electrostatic
Ether LinkageProvides chain flexibility, hydrogen bond acceptorHydrogen Bonding, van der Waals
Dimethylamino GrouppH-responsive charge center, hydrogen bond acceptorElectrostatic, Hydrogen Bonding

Non-Covalent Interactions and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular, non-covalent interactions. mdpi.comrsc.org These interactions dictate how molecules pack in a crystal lattice, which in turn determines the material's physical properties. Non-covalent interactions are fundamentally governed by the electron density and its derivatives within the molecule. nih.gov

This compound is an interesting candidate for crystal engineering studies due to its capacity to form several types of non-covalent bonds.

Hydrogen Bonds: The most prominent interaction is expected to be strong hydrogen bonding involving the carboxylic acid group. This group can form robust synthons (structural units) with itself or with the dimethylamino group of an adjacent molecule.

Electrostatic Interactions: As a zwitterionic molecule (containing both a positive and negative charge center), it can engage in strong electrostatic interactions, which are highly directional and contribute significantly to the stability of the crystal lattice.

Van der Waals Forces: These weaker, non-directional forces, arising from the molecule's aliphatic portions, also play a crucial role in achieving efficient packing in the solid state. mdpi.commdpi.com

The interplay of these forces makes the compound a valuable model for studying the fundamental principles of molecular recognition and self-assembly in the solid state. nih.gov By co-crystallizing it with other molecules, it is possible to create novel multi-component crystals with tailored architectures and properties.

Intermediate in the Synthesis of Complex Organic Molecules for Research Tools

Beyond material science, this compound serves as a valuable intermediate for synthesizing more complex molecules used as specialized tools in biochemical and medical research.

Design of Protease Inhibitor Scaffolds

Proteases are enzymes that cleave peptide bonds in proteins and are critical targets for drug development. nih.gov Protease inhibitors are molecules designed to fit into the active site of a specific protease, blocking its function. semanticscholar.org The design of these inhibitors often relies on a central "scaffold" or framework, which is a core structure that correctly positions various functional groups to interact with the enzyme. mdpi.combiorxiv.org

While not an inhibitor itself, this compound can be used as a fragment or building block in the synthesis of larger, more complex inhibitor scaffolds. nih.gov Its carboxylic acid can be converted into other functional groups or used to link the fragment to other parts of the inhibitor. The dimethylaminoethoxy portion can serve as a water-solubilizing tail or as a moiety that interacts with ancillary pockets on the enzyme surface, potentially increasing both the potency and specificity of the final inhibitor. nih.gov

Development of Radioligands for Research Probes

Radioligands are molecules containing a radioactive isotope that are used to study biological systems, particularly for imaging techniques like Positron Emission Tomography (PET). nih.gov The development of these probes involves designing a molecule that binds to a specific biological target and can be labeled with a radionuclide. mdpi.comresearchgate.net

The structure of this compound contains heteroatoms (nitrogen and oxygen) that can act as donor atoms to coordinate with radiometals. It can be chemically modified to create a chelator—a molecule that can securely bind a radioactive metal ion. This chelating moiety, attached to a larger molecule designed to target a specific receptor or transporter in the body, forms the basis of a radioligand. nih.gov The ethoxy portion of the molecule can also be used as a flexible spacer to connect the chelator to the targeting vector, ensuring that neither part interferes with the function of the other.

Building Blocks for Peptide Nucleic Acid (PNA) Conjugates

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral backbone composed of repeating N-(2-aminoethyl)glycine units. nih.govwikipedia.org This neutral backbone allows PNA to bind to DNA and RNA with very high affinity and specificity, making it a powerful tool for diagnostics and antisense therapies. pnabio.combiosyn.com

However, the cellular uptake of PNA can be limited. To improve properties like solubility and membrane permeability, PNAs are often conjugated with other molecules, such as cell-penetrating peptides. wikipedia.org this compound can be used as a linker or a modifying agent in the synthesis of these PNA conjugates. Its hydrophilic nature can enhance the aqueous solubility of the PNA, while the tertiary amine provides a site for further chemical modification or can contribute to favorable interactions with cell membranes. The carboxylic acid allows for straightforward covalent attachment to the PNA backbone or to other conjugated moieties. nih.gov

Table 2: Summary of Applications in the Synthesis of Research Tools

Application AreaRole of this compoundKey Functional Groups Utilized
Protease Inhibitor ScaffoldsFragment for building larger inhibitor structuresCarboxylic acid (for linkage), Dimethylaminoethoxy (for solubility/interaction)
Radioligand DevelopmentPrecursor for chelators or linkersNitrogen and Oxygen atoms (for metal coordination), Carboxylic acid (for linkage)
PNA ConjugatesLinker or modifying agent to improve propertiesCarboxylic acid (for attachment), Dimethylaminoethoxy (for solubility)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(Dimethylamino)ethoxy]acetic acid, and how can intermediates be validated?

  • The synthesis typically involves multi-step reactions starting with alkylation of dimethylamine with ethylene oxide derivatives, followed by carboxylation. For example, analogous methods for chloroethoxy-acetic acid derivatives involve reacting hydroxyethoxy intermediates with thionyl chloride for halogenation, followed by amidation . Key intermediates should be validated using NMR (for structural confirmation) and mass spectrometry (for molecular weight verification). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

  • HPLC with UV detection is recommended for purity analysis, using a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) . Stability studies should assess degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature). Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life. Degradation products, such as hydrolyzed dimethylamine or acetic acid derivatives, can be monitored via LC-MS .

Q. What analytical techniques are critical for confirming the compound’s structure and functional groups?

  • FT-IR spectroscopy identifies key functional groups: the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹). ¹H-NMR should show signals for dimethylamino protons (δ ~2.2 ppm) and ethoxy protons (δ ~3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ calculated for C₆H₁₃NO₃: 147.0895) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., cytotoxicity vs. therapeutic potential) be resolved?

  • Contradictions may arise from differences in cell lines, assay protocols, or impurity profiles. To address this:

  • Standardize assays using ISO-certified cell lines (e.g., HEK293 or HepG2) and control for batch-to-batch variability in compound purity.
  • Perform dose-response studies (IC₅₀ calculations) and compare results with structurally similar compounds (e.g., PEG-linked acetic acid derivatives) to identify structure-activity relationships .
  • Use metabolomics to track intracellular degradation products that may influence toxicity .

Q. What strategies improve the compound’s utility in drug delivery systems, particularly for targeting specific tissues?

  • The dimethylamino group enhances solubility and enables pH-responsive behavior (e.g., protonation in acidic tumor microenvironments). To optimize delivery:

  • Conjugate the compound with PEG linkers to prolong circulation time, as demonstrated for ethoxyethoxyacetic acid derivatives .
  • Functionalize with targeting ligands (e.g., folate or RGD peptides) via carboxylate coupling (EDC/NHS chemistry). Validate targeting efficiency using fluorescence microscopy or in vivo imaging .

Q. How can synthetic scalability challenges be addressed without compromising yield or purity?

  • Multi-step syntheses often face bottlenecks in halogenation or amidation steps. Strategies include:

  • Replacing hazardous reagents (e.g., thionyl chloride) with flow chemistry setups for safer handling .
  • Employing catalytic methods (e.g., palladium-catalyzed coupling) to reduce side reactions.
  • Implementing Design of Experiments (DoE) to optimize parameters like reaction time, temperature, and molar ratios .

Q. What computational tools are effective in predicting the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) can model binding to enzymes like acetylcholinesterase or kinases. Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions using surface plasmon resonance (SPR) for binding affinity measurements .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported solubility data across studies?

  • Solubility variations may stem from pH differences (the compound is more soluble in acidic buffers due to protonation of the dimethylamino group). Standardize measurements using USP phosphate buffers (pH 2.0, 7.4) and report temperature explicitly. Compare with structurally analogous compounds (e.g., 2-(2-hydroxyethoxy)acetic acid, solubility ~50 mg/mL in water) to contextualize results .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for amidation to prevent hydrolysis .
  • Characterization : Use orthogonal techniques (e.g., NMR + HRMS) to confirm identity.
  • Biological Testing : Include positive/negative controls (e.g., cisplatin for cytotoxicity assays) and validate assays in triplicate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.